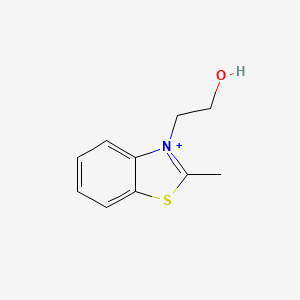
12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotetraoxacyclododecine ring system, which is a rare and interesting structural motif in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the benzotetraoxacyclododecine ring through cyclization reactions, followed by the introduction of the tert-butyl group via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its chemical properties.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Musk ketone: A compound with a similar structural motif but different functional groups.
tert-Butylhydroquinone: Shares the tert-butyl group but has a different core structure.
2,5,8-Tri-tert-butyl-1,3,4,6,7,9-hexaazaphenalene: Another complex organic molecule with tert-butyl groups.
Uniqueness
12-Tert-butyl-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine stands out due to its benzotetraoxacyclododecine ring system, which is less common in organic compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H24O4 |
|---|---|
分子量 |
280.36 g/mol |
IUPAC名 |
14-tert-butyl-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene |
InChI |
InChI=1S/C16H24O4/c1-16(2,3)13-4-5-14-15(12-13)20-11-9-18-7-6-17-8-10-19-14/h4-5,12H,6-11H2,1-3H3 |
InChIキー |
BFPAFZVCNDTCBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11711278.png)
![3,5-dichloro-N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B11711283.png)
![1-[(phenylamino)methyl]-1H-indole-2,3-dione](/img/structure/B11711290.png)

![(2E,4E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-5-phenylpenta-2,4-dienamide](/img/structure/B11711310.png)
![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)

![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl docosanoate](/img/structure/B11711319.png)


![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol](/img/structure/B11711339.png)

methanone](/img/structure/B11711344.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
